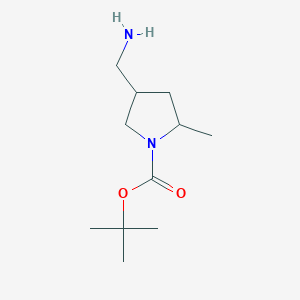

叔丁基 4-(氨甲基)-2-甲基吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate is a chemical compound that is part of a broader class of tert-butyl compounds, which are known for their steric bulk and ability to influence the physical and chemical properties of molecules. These compounds are often used as intermediates in the synthesis of various chemical entities, including ligands, pharmaceuticals, and other biologically active molecules. The tert-butyl group is known to be sterically demanding and can act as a solubilizing substituent, affecting the molecule's reactivity and interaction with other compounds .

Synthesis Analysis

The synthesis of tert-butyl compounds often involves the use of tert-butyl groups to protect functional groups during chemical reactions. For example, tert-butyl 4-oxopiperidine-1-carboxylate is used as a starting material for synthesizing various substituted pyridine derivatives, which are then coupled with aromatic aldehydes to afford Schiff base compounds . The tert-butyl group can also be used to activate imines for the addition of nucleophiles, serving as a chiral directing group in asymmetric synthesis . Additionally, tert-butyl groups are employed in the synthesis of unnatural amino acids, such as O-tert-butyltyrosine, which can be incorporated into proteins for NMR studies .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds is significantly influenced by the presence of the tert-butyl group. For instance, the bulky tert-butyl substituents in 4'-tert-butyl-2,2':6',2''-terpyridine prevent typical face-to-face π-interactions, leading to a unique packing in the solid state characterized by CH···N hydrogen bonds and weak CH···π contacts . X-ray crystallographic analysis of tert-butyl substituted compounds often reveals interesting structural features, such as intramolecular hydrogen bonds that stabilize the molecular and crystal structure .

Chemical Reactions Analysis

Tert-butyl compounds participate in a variety of chemical reactions. The tert-butyl group can influence the reactivity of the molecule, as seen in the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, where it is involved in nucleophilic substitution, oxidation, halogenation, and elimination reactions . The tert-butyl group can also be removed after nucleophilic addition, as demonstrated in the synthesis of a wide range of enantioenriched amines using N-tert-butanesulfinyl imines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are often characterized using various spectroscopic and analytical techniques. For example, gas-liquid chromatography and mass spectral analysis are used to analyze carboxylates as their tert-butyldimethylsilyl derivatives, providing retention data and responses for mono-, di-, and tricarboxylic acids . The tert-butyl group's influence on the electronic properties of a molecule can be studied through cyclic voltammetry, which may show that the tert-butyl substituent is slightly electron-releasing . Thermal analysis, such as DSC and TGA, is also used to study the stability of tert-butyl compounds .

科学研究应用

肥胖和妊娠管理

1962 年的一项研究评估了苯基叔丁胺(一种在结构上与叔丁基化合物相关的化合物),用于在不限制饮食的情况下控制妊娠期间的肥胖,展示了早期利用叔丁基衍生物用于医疗应用的兴趣 "肥胖和妊娠。使用树脂控制体重"。

暴露和毒性研究

- 已经对另一种叔丁基化合物丁基羟基甲苯 (BHT) 进行了研究,以了解其在消费品中的普遍存在及其对人类健康的潜在影响。例如,一项生物监测研究评估了德国年轻成年人接触 BHT 的情况,旨在更好地了解未特异性接触成年人 BHT 的内部负担 "一项生物监测研究评估了德国年轻成年人接触丁基羟基甲苯 (BHT) 的情况"。

- 另一项研究强调了了解人类接触 BHT 等合成酚类抗氧化剂的重要性,表明需要使用可靠的方法来测量生物样本中的这些化学物质 "定量识别和接触合成酚类抗氧化剂,包括尿液中的丁基羟基甲苯"。

代谢和排泄

- 一项关于单次口服后香料成分铃兰醛的人体代谢和排泄动力学的研究探讨了铃兰醛代谢物如何在人体中被处理。这类研究对于了解含叔丁基化合物如何在人体中代谢和排泄至关重要 "单次口服后香料铃兰醛的人体代谢和排泄动力学"。

安全和危害

属性

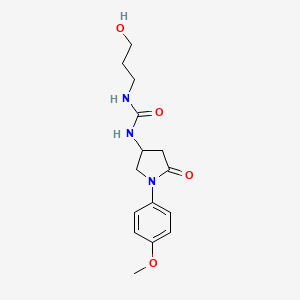

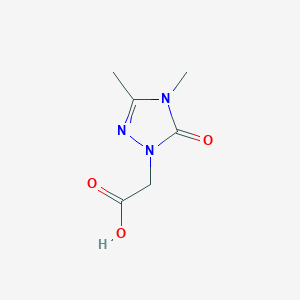

IUPAC Name |

tert-butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-9(6-12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYUWTDLNUMEGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1374655-49-8 |

Source

|

| Record name | tert-butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3018460.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B3018464.png)

![1-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3018465.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B3018474.png)

![1-(2-{[1-(2-methoxy-5-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B3018481.png)

![N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3018482.png)